molecular formula C11H8ClN3O2 B1384199 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide CAS No. 303994-78-7

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide

Cat. No.: B1384199
CAS No.: 303994-78-7
M. Wt: 249.65 g/mol
InChI Key: ODGOMLZNMNSMME-WEVVVXLNSA-N
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Description

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide is an organic compound that features a chlorophenyl group, a cyano group, and a hydroxyimino group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative.

    Introduction of the cyano group: This step often involves the use of cyanation reagents such as sodium cyanide or potassium cyanide under controlled conditions.

    Addition of the hydroxyimino group: The hydroxyimino group can be introduced through the reaction of the intermediate compound with hydroxylamine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods would also incorporate purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in biological effects.

    Inducing oxidative stress: Leading to cell damage or apoptosis in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-cyanoacrylamide: Lacks the hydroxyimino group but shares the acrylamide and cyano functionalities.

    4-chlorophenylacrylamide: Lacks both the cyano and hydroxyimino groups, but retains the chlorophenyl and acrylamide moieties.

    2-cyano-N-[(hydroxyimino)methyl]acrylamide: Lacks the chlorophenyl group but contains the cyano and hydroxyimino functionalities.

Uniqueness

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide is unique due to the presence of all three functional groups (chlorophenyl, cyano, and hydroxyimino) on the acrylamide backbone. This combination of functionalities imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-[(E)-hydroxyiminomethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-10-3-1-8(2-4-10)5-9(6-13)11(16)14-7-15-17/h1-5,7,17H,(H,14,15,16)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOMLZNMNSMME-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
Reactant of Route 4
3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
Reactant of Route 5
3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
Reactant of Route 6
3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide

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